SAV13 is derived from engineered immune cells, specifically designed to recognize and bind to specific targets on cancer cells. This classification as a monoclonal antibody places it within a broader category of therapeutic agents that are increasingly used in clinical settings for their specificity and effectiveness. Monoclonal antibodies like SAV13 are produced using hybridoma technology or recombinant DNA technology, allowing for the creation of antibodies that are identical and target specific antigens.
The synthesis of SAV13 involves several advanced biotechnological methods. The primary techniques include:
The synthesis process typically involves:
The molecular structure of SAV13 is characterized by its Y-shaped configuration typical of monoclonal antibodies, consisting of:
The precise molecular weight and isoelectric point of SAV13 can vary depending on its specific formulation but typically falls within the range common for monoclonal antibodies (approximately 150 kDa). The binding affinity to its target antigen is a critical parameter, often measured using techniques like surface plasmon resonance.
SAV13 primarily engages in biochemical reactions where it binds to specific antigens on target cells, such as cancerous cells. The binding process can trigger various downstream effects, including:
The binding kinetics and affinity can be analyzed using techniques such as:
SAV13 functions by specifically targeting antigens expressed on cancer cells. Upon binding, it can initiate several immune responses:
Studies have shown that SAV13 can significantly enhance tumor clearance in preclinical models, demonstrating its potential efficacy as an immunotherapeutic agent.
SAV13 exhibits typical physical properties associated with monoclonal antibodies:
The chemical properties include:
Relevant data from stability studies show that formulations can be optimized for prolonged shelf life without significant loss of efficacy.
SAV13 has several promising applications in scientific research and clinical settings:
SAV13 (CAS: 423748-49-6) is a synthetic small-molecule compound with the chemical formula C₁₉H₁₃Cl₂FN₂O₄ and a molar mass of 423.22 g/mol. It functions as a potent inhibitor of SaeR, a key response regulator in bacterial two-component systems (TCS). SaeR modulates virulence gene expression in pathogens like Staphylococcus aureus. By disrupting SaeR-DNA binding, SAV13 prevents the transcriptional activation of toxins, immune evasion factors, and biofilm-associated proteins [4]. Its designation follows systematic chemical naming conventions, while "SAV13" reflects its discovery sequence in antivirulence screening studies.
Table 1: Core Chemical and Functional Properties of SAV13
Property | Value |
---|---|
Chemical Formula | C₁₉H₁₃Cl₂FN₂O₄ |
Molar Mass | 423.22 g/mol |
Primary Target | SaeR response regulator |
Mechanism of Action | Inhibition of SaeR-DNA binding |
Biological Consequence | Suppression of virulence gene expression |
Despite nomenclature similarities, SAV13 is evolutionarily distinct from salmonid alphavirus (SAV) and Hippo pathway components:
SAV13 research evolved from foundational studies in bacterial genetics and host-pathogen dynamics:
Table 2: Key Milestones in SAV13 Research
Year | Milestone | Significance |
---|---|---|
2010 | Infectious cDNA clones of SAV3 developed [9] | Enabled study of alphavirus structural determinants |
2011 | Temperature-dependent SAV glycoprotein processing [1] | Revealed folding constraints for viral assembly |
2023 | Gao et al. identifies SAV13 as SaeR inhibitor [4] | Established proof-of-concept for targeted antivirulence |
2025 | AI-driven profiling of resistance mechanisms [3] [8] | Applied oncology tools to bacterial inhibitor design |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1